molecular formula C11H6BrF3S B1524785 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene CAS No. 869540-85-2

2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene

Cat. No.: B1524785
CAS No.: 869540-85-2
M. Wt: 307.13 g/mol
InChI Key: RBPSGQNWORRZMH-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene is a brominated thiophene derivative with a trifluoromethyl group attached to the phenyl ring

Synthetic Routes and Reaction Conditions:

  • Bromination: The thiophene ring can be brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromo group at the 2-position.

  • Trifluoromethylation: The phenyl ring can be trifluoromethylated using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and trifluoromethylation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: The bromo group can be reduced to form a corresponding hydroxyl group.

  • Substitution: The bromo group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Hydroxyl Derivatives: Resulting from reduction reactions.

  • Nucleophilic Substitution Products: Resulting from substitution reactions.

Scientific Research Applications

2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene has various applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its potential use in drug discovery and development.

  • Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

Safety and Hazards

This compound is classified as dangerous. It is toxic if swallowed and can cause skin, eye, and respiratory irritation .

Future Directions

The future directions of “2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene” could involve its use in the development of new pharmaceuticals and in various organic synthesis reactions. Its role in Suzuki–Miyaura coupling makes it a valuable reagent in the formation of carbon–carbon bonds .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine: A pyridine derivative with similar trifluoromethyl and bromo groups.

  • 2-Bromo-5-(trifluoromethyl)benzamide: A benzamide derivative with similar functional groups.

Uniqueness: 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene is unique due to its thiophene core, which imparts different chemical and physical properties compared to pyridine or benzamide derivatives. This makes it suitable for specific applications where the thiophene ring's properties are advantageous.

Properties

IUPAC Name

2-bromo-5-[4-(trifluoromethyl)phenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF3S/c12-10-6-5-9(16-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPSGQNWORRZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702992
Record name 2-Bromo-5-[4-(trifluoromethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869540-85-2
Record name 2-Bromo-5-[4-(trifluoromethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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